molecular formula C10H21NO2 B14646592 Ethyl heptylcarbamate CAS No. 54915-65-0

Ethyl heptylcarbamate

Cat. No.: B14646592
CAS No.: 54915-65-0
M. Wt: 187.28 g/mol
InChI Key: ZXFWHPDMRCJQHY-UHFFFAOYSA-N
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Description

Ethyl heptylcarbamate: is an organic compound belonging to the class of carbamates. It is an ester of carbamic acid and is characterized by its molecular formula C10H21NO2 . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl heptylcarbamate can be synthesized through a reaction between heptyl alcohol and ethyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a catalyst to enhance the reaction rate. The general reaction scheme is as follows:

Heptyl alcohol+Ethyl isocyanateEthyl heptylcarbamate\text{Heptyl alcohol} + \text{Ethyl isocyanate} \rightarrow \text{this compound} Heptyl alcohol+Ethyl isocyanate→Ethyl heptylcarbamate

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: Ethyl heptylcarbamate can undergo hydrolysis in the presence of water, leading to the formation of heptyl alcohol and ethyl carbamate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Various nucleophiles under mild to moderate conditions.

Major Products Formed:

    Hydrolysis: Heptyl alcohol and ethyl carbamate.

    Reduction: Heptylamine.

    Substitution: Depending on the nucleophile, various substituted carbamates.

Scientific Research Applications

Ethyl heptylcarbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.

    Biology: Studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Investigated for its potential use in drug formulations due to its stability and bioavailability.

    Industry: Utilized in the production of polymers and as a plasticizer in various materials.

Mechanism of Action

The mechanism of action of ethyl heptylcarbamate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by forming stable carbamate-enzyme complexes. This interaction can lead to the modulation of enzymatic activity and subsequent biological effects.

Comparison with Similar Compounds

    Ethyl carbamate: Known for its presence in fermented foods and beverages.

    Methyl heptylcarbamate: Similar structure but with a methyl group instead of an ethyl group.

    Heptyl carbamate: Lacks the ethyl group, making it less bulky.

Uniqueness: this compound is unique due to its specific ester linkage, which imparts distinct chemical and physical properties. Its longer heptyl chain compared to ethyl carbamate provides different solubility and reactivity characteristics, making it suitable for specific applications in various fields.

Properties

CAS No.

54915-65-0

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

ethyl N-heptylcarbamate

InChI

InChI=1S/C10H21NO2/c1-3-5-6-7-8-9-11-10(12)13-4-2/h3-9H2,1-2H3,(H,11,12)

InChI Key

ZXFWHPDMRCJQHY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(=O)OCC

Origin of Product

United States

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